Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate
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Overview
Description
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is a chemical compound with the molecular formula C8H6Cl2N2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate typically involves the reaction of 4,5-dichloro-6-oxopyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with target proteins, leading to the inhibition of their activity. This is particularly relevant in the context of its potential use as an anticancer agent, where it may inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-6-oxopyridazine: A precursor in the synthesis of Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate.
Methyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate: A similar compound with one less chlorine atom.
Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate: An ethyl ester analog of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it particularly reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-14-5(12)3-11-7(13)6(9)4(8)2-10-11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGVZDVAYGBZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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